Vinyl acetate vinyl alcohol polymer

Overview

Description

Vinyl acetate vinyl alcohol polymer is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Vinyl acetate vinyl alcohol polymer (PVA-co-PVAc) is a copolymer derived from the partial hydrolysis of poly(vinyl acetate) (PVAc). This polymer has garnered attention for its diverse applications in biomedical fields due to its unique biological properties, including biocompatibility, biodegradability, and potential for drug delivery systems. This article delves into the biological activity of PVA-co-PVAc, supported by research findings, case studies, and data tables.

1. Overview of this compound

PVA-co-PVAc is synthesized through the hydrolysis of PVAc, resulting in a copolymer that retains the desirable properties of both parent polymers. The degree of hydrolysis significantly influences its physical and chemical properties, which in turn affects its biological activity. The copolymer exhibits excellent mechanical strength, flexibility, and water solubility, making it suitable for various applications in drug delivery and tissue engineering.

2. Biocompatibility and Toxicity

Biocompatibility : PVA is widely recognized for its biocompatibility, being non-toxic and non-carcinogenic. It has been used in numerous medical devices that come into contact with blood and tissues, such as wound dressings and drug delivery systems . PVAc also demonstrates good biocompatibility, as evidenced by studies showing minimal thrombus formation and no significant tissue damage upon implantation .

Toxicity Studies : While PVA is generally safe, vinyl acetate (the monomer used to produce PVAc) has shown moderate acute inhalation toxicity in animal studies. Chronic exposure has been linked to tumors in the upper respiratory system of rats . However, when polymerized into PVA-co-PVAc, the risks associated with vinyl acetate are significantly reduced due to the stability of the polymer structure.

3. Applications in Drug Delivery

PVA-co-PVAc has been extensively studied for its potential in controlled drug release systems. Research indicates that the copolymer can be electrospun into nanofibers that encapsulate drugs for sustained release. For instance, a study demonstrated that nanofibers made from PVA-co-PVAc exhibited a biphasic drug release profile with an initial burst followed by a sustained release phase over several days .

Table 1: Drug Release Characteristics of PVA-co-PVAc Nanofibers

| Drug Concentration (%) | Initial Release (%) | Sustained Release Duration (hours) |

|---|---|---|

| 5 | 30 | 72 |

| 10 | 50 | 96 |

| 15 | 70 | 120 |

4. Case Studies

Case Study 1: Wound Dressing Applications

A study investigated the use of electrospun PVA-co-PVAc mats as wound dressings. The results showed that these mats not only provided a suitable environment for healing but also released antimicrobial agents effectively over time. The incorporation of silver nanoparticles enhanced their antibacterial properties while maintaining biocompatibility .

Case Study 2: Tissue Engineering Scaffolds

In another study, PVA-co-PVAc was utilized to create scaffolds for tissue engineering applications. The scaffolds demonstrated excellent cell adhesion and proliferation rates when seeded with mesenchymal stem cells, indicating their potential for regenerative medicine applications .

5. Conclusion

This compound presents significant promise in biomedical applications due to its favorable biological activity characterized by biocompatibility and controlled drug release capabilities. Continued research is essential to further elucidate its mechanisms of action and optimize its formulations for specific therapeutic applications.

Properties

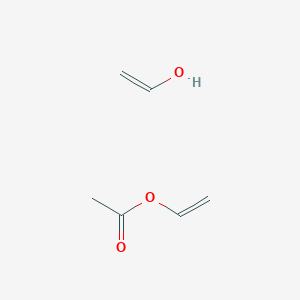

IUPAC Name |

ethenol;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H4O/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALWOYBZYFNRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25213-24-5, 107122-20-3 | |

| Record name | Vinyl acetate-vinyl alcohol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25213-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107122-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601045916 | |

| Record name | Ethenyl acetate polymer with ethenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25213-24-5 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of vinyl alcohol vinyl acetate copolymer?

A1: Vinyl alcohol vinyl acetate copolymer is not a single compound but a random copolymer composed of repeating vinyl alcohol (VA) and vinyl acetate (VAc) units. The structure can be represented as:

Q2: How does the degree of hydrolysis affect the properties of PVA/PVAc?

A2: The degree of hydrolysis (DH), representing the molar percentage of vinyl acetate units converted to vinyl alcohol, significantly influences PVA/PVAc properties. Higher DH leads to increased hydrophilicity, water solubility, and crystallinity, impacting the polymer's mechanical strength, gas barrier properties, and biodegradability. [, , ]

Q3: Can the microstructure of PVA/PVAc be determined?

A3: Yes, techniques like 13C-NMR spectroscopy allow for detailed analysis of PVA/PVAc microstructure, providing insights into the molar fractions of vinyl alcohol, vinyl acetate, acetals, half-acetals, and the tacticity of vinyl alcohol sequences. [, ]

Q4: How does the sequence distribution of vinyl acetate units in PVA/PVAc affect its interaction with iodine?

A4: The formation of red complexes between PVA/PVAc and iodine is influenced by the sequence distribution of vinyl acetate units. Blockier copolymers, with longer sequences of vinyl acetate, exhibit stronger complexation with iodine. [, ]

Q5: Are there thermal stability differences between statistical and block PVA/PVAc copolymers?

A5: Yes, the thermal degradation of statistical and block PVA/PVAc copolymers differs under dynamic thermal conditions. The content and arrangement of OH groups significantly influence the thermal characteristics and kinetic parameters of these copolymers. [, ]

Q6: How do PVA/PVAc copolymers interact with surfactants?

A6: PVA/PVAc copolymers can form colloidal aggregates known as nanogels in aqueous solutions due to hydrophobic interactions between acetate sequences. These nanogels can interact with anionic surfactants like sodium dodecyl sulfate, leading to disaggregation and changes in particle size. [, ]

Q7: How does Ag+ interact with PVA/PVAc stabilized emulsions?

A7: Ag+ ions can significantly alter the spacing between PVA/PVAc stabilized nanoemulsion droplets. This interaction, attributed to the screening of surface charges and conformational changes in the adsorbed polymer layer, results in a blue shift in diffracted light, suggesting potential for sensor applications. []

Q8: Can PVA/PVAc be modified for enhanced biocompatibility?

A8: Yes, research demonstrates the synthesis of heparinizable PVA/PVAc materials with improved blood compatibility. These modifications involve covalently binding heparin-complexing polymers like poly(amido-amine) to the terpolymer backbone, enhancing its potential for biomedical applications. [, ]

Q9: What are the environmental concerns associated with PVA/PVAc?

A9: While PVA/PVAc itself is considered relatively non-toxic, its production and disposal raise environmental concerns. The use of vinyl acetate monomer and the potential release of acetic acid during hydrolysis necessitate careful waste management and exploration of sustainable alternatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.